Cas no 879-08-3 (9-Ethylguanine)

9-Ethylguanine 化学的及び物理的性質
名前と識別子
-
- 6H-Purin-6-one,2-amino-9-ethyl-1,9-dihydro-
- 2-amino-9-ethyl-3H-purin-6-one
- 9-Ethylguanine
- PD017397
- 2-amino-9-ethyl-1H-purin-6-one
- 2-amino-9-ethyl-6,9-dihydro-1H-purin-6-one
- NSC-22755
- SCHEMBL17860490
- NSC22755
- AKOS040755243
- 9H-Purine-6(1H)-one, 2-amino-9-ethyl-
- 879-08-3
- AC-32456
- UNII-A31S01JPR6
- DTXSID40236684
- AKOS006337097
- Guanine, 9-ethyl-
- 9-EtG
- SCHEMBL874736
- A916147
- 9-Athylguanin
- CHEMBL114110
- 2-amino-9-ethyl-1H-purin-6(9H)-one
- E78378
- 2-AMINO-9-ETHYL-1,9-DIHYDRO-6H-PURIN-6-ONE
- W-204000
- 2-Amino-9-ethyl-6-hydroxypurine
- 6H-Purin-6-one, 2-amino-9-ethyl-1,9-dihydro-
- MFCD00057031
- AS-66064
- A31S01JPR6
- 6-Amino-9-ethyl-2-hydroxypurine
- NSC 22755
- FT-0688014
- 6H-Purin-6-one, 2-amino-9-ethyl-1,9-dihydro-(9CI)
- HY-126060
- DB-253680
- CS-0090341
- Guanine, 9-ethyl-(8CI)
- DTXCID70159175
-
- MDL: MFCD00057031
- インチ: InChI=1S/C7H9N5O/c1-2-12-3-9-4-5(12)10-7(8)11-6(4)13/h3H,2H2,1H3,(H3,8,10,11,13)
- InChIKey: WDOYBEPLTCFIRQ-UHFFFAOYSA-N
- ほほえんだ: O=C1NC(N)=NC2=C1N=CN2CC
計算された属性
- せいみつぶんしりょう: 179.08071
- どういたいしつりょう: 179.08071
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): _0.5
- トポロジー分子極性表面積: 85.3
じっけんとくせい
- 密度みつど: 1.68
- ゆうかいてん: N/A℃
- ふってん: 486.1°C at 760 mmHg
- フラッシュポイント: 247.8°C
- 屈折率: 1.798
- PSA: 89.59000
- LogP: 0.30290
- じょうきあつ: 0.0±1.2 mmHg at 25°C
9-Ethylguanine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- WGKドイツ:3
- セキュリティの説明: 24/25
- ちょぞうじょうけん:2-8°C
9-Ethylguanine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A445146-100mg |
2-Amino-9-ethyl-1H-purin-6(9H)-one |
879-08-3 | 97% | 100mg |
$74.0 | 2025-02-28 | |
Ambeed | A445146-250mg |
2-Amino-9-ethyl-1H-purin-6(9H)-one |
879-08-3 | 97% | 250mg |
$125.0 | 2025-02-28 | |
eNovation Chemicals LLC | D770204-25mg |
6H-Purin-6-one,2-amino-9-ethyl-1,9-dihydro- |
879-08-3 | 98% | 25mg |
$200 | 2023-09-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-207221-100mg |
9-Ethylguanine, |
879-08-3 | 100mg |
¥790.00 | 2023-09-05 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci69532-100mg |
9-Ethylguanine |
879-08-3 | 98% | 100mg |
¥1748.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-207221-100 mg |
9-Ethylguanine, |
879-08-3 | 100MG |
¥790.00 | 2023-07-11 | ||
Ambeed | A445146-50mg |
2-Amino-9-ethyl-1H-purin-6(9H)-one |
879-08-3 | 97% | 50mg |
$44.0 | 2025-02-28 | |
Aaron | AR008CZQ-250mg |
6H-Purin-6-one,2-amino-9-ethyl-1,9-dihydro- |
879-08-3 | 97% | 250mg |
$140.00 | 2025-01-23 | |
Aaron | AR008CZQ-100mg |
6H-Purin-6-one,2-amino-9-ethyl-1,9-dihydro- |
879-08-3 | 97% | 100mg |
$83.00 | 2025-01-23 | |
1PlusChem | 1P008CRE-100mg |
6H-Purin-6-one,2-amino-9-ethyl-1,9-dihydro- |
879-08-3 | ≥98% | 100mg |
$205.00 | 2025-02-24 |
9-Ethylguanine 関連文献
-
Subhendu Karmakar,Kallol Purkait,Saptarshi Chatterjee,Arindam Mukherjee Dalton Trans. 2016 45 3599
-
Ying Fu,María J. Romero,Abraha Habtemariam,Michael E. Snowden,Lijiang Song,Guy J. Clarkson,Bushra Qamar,Ana M. Pizarro,Patrick R. Unwin,Peter J. Sadler Chem. Sci. 2012 3 2485
-
Subhendu Karmakar,Saptarshi Chatterjee,Kallol Purkait,Arindam Mukherjee Dalton Trans. 2016 45 11710
-
Sudipta Bhattacharyya,Kallol Purkait,Arindam Mukherjee Dalton Trans. 2017 46 8539
-
Sunhee Choi,Michelle L. Personick,Justin A. Bogart,DaWeon Ryu,Romany M. Redman,Edith Laryea-Walker Dalton Trans. 2011 40 2888
-
Amrita Sarkar,Sourav Acharya,Kumar Khushvant,Kallol Purkait,Arindam Mukherjee Dalton Trans. 2019 48 7187
-
Moumita Maji,Subhendu Karmakar,Ruturaj,Arnab Gupta,Arindam Mukherjee Dalton Trans. 2020 49 2547
-
Sudeshna Roy,Palanisamy Uma Maheswari,Martin Lutz,Anthony L. Spek,Hans den Dulk,Sharief Barends,Gilles P. van Wezel,Franti?ek Hartl,Jan Reedijk Dalton Trans. 2009 10846
-
Qian-Xiong Zhou,Wan-Hua Lei,Yuan-Jun Hou,Yong-Jie Chen,Chao Li,Bao-Wen Zhang,Xue-Song Wang Dalton Trans. 2013 42 2786
-
Patricia Marqués-Gallego,M. Amparo Gamiz-Gonzalez,Francisco R. Fortea-Pérez,Martin Lutz,Anthony L. Spek,Andrej Pevec,Bojan Kozlev?ar,Jan Reedijk Dalton Trans. 2010 39 5152
9-Ethylguanineに関する追加情報
9-Ethylguanine (CAS No. 879-08-3): A Comprehensive Overview
9-Ethylguanine (CAS No. 879-08-3) is a synthetic purine derivative that has garnered significant attention in the fields of chemistry, biology, and pharmacology. This compound is structurally similar to the naturally occurring nucleobase guanine, with the addition of an ethyl group at the 9-position. This modification imparts unique properties to 9-Ethylguanine, making it a valuable tool in various research applications, including the study of nucleic acid structure and function, as well as the development of novel therapeutic agents.
The chemical structure of 9-Ethylguanine is characterized by a purine ring system with an ethyl substituent at the 9-position. This structural feature differentiates it from other purine derivatives and influences its biological activity. The ethyl group enhances the lipophilicity of the molecule, potentially affecting its cellular uptake and distribution. Additionally, the modified structure can influence interactions with DNA and RNA, making 9-Ethylguanine a useful probe for investigating nucleic acid dynamics.
In recent years, 9-Ethylguanine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. One of the key areas of interest is its role as a nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides but have altered functional groups that can interfere with DNA or RNA synthesis. This property makes them valuable candidates for antiviral and anticancer therapies.
A notable study published in the *Journal of Medicinal Chemistry* explored the antiviral activity of 9-Ethylguanine. The researchers found that this compound exhibited significant inhibitory effects against several RNA viruses, including influenza and hepatitis C viruses. The mechanism of action was attributed to its ability to interfere with viral RNA replication by incorporating into viral RNA strands, leading to premature termination or reduced viral RNA synthesis.
Beyond its antiviral properties, 9-Ethylguanine has also shown promise in cancer research. A study published in *Cancer Research* investigated the effects of 9-Ethylguanine on various cancer cell lines. The results indicated that this compound could induce apoptosis (programmed cell death) in cancer cells by disrupting DNA replication and repair processes. The selective toxicity towards cancer cells was attributed to the higher metabolic activity and increased DNA synthesis rates in these cells compared to normal cells.
The potential therapeutic applications of 9-Ethylguanine are not limited to antiviral and anticancer treatments. Recent studies have also explored its use in neurodegenerative diseases. A study published in *Neuropharmacology* examined the neuroprotective effects of 9-Ethylguanine in models of Parkinson's disease and Alzheimer's disease. The findings suggested that this compound could protect neurons from oxidative stress and prevent neuroinflammation, potentially slowing down disease progression.
In addition to its biological activities, 9-Ethylguanine has been used as a research tool in various biochemical assays. Its unique structure allows it to serve as a probe for studying nucleic acid interactions, such as DNA-protein interactions and RNA folding. For example, a study published in *Nucleic Acids Research* utilized 9-Ethylguanine-labeled oligonucleotides to investigate the binding specificity of transcription factors to their target sequences.
The synthesis of 9-Ethylguanine involves several well-established chemical reactions. One common method involves the alkylation of guanine with an ethyl halide, typically under basic conditions. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product with high yield and purity. The synthetic route can be optimized for large-scale production, making it feasible for both research and industrial applications.
The safety profile of 9-Ethylguanine is an important consideration for its use in both research and therapeutic settings. Extensive toxicological studies have shown that this compound is generally well-tolerated at low concentrations, with minimal adverse effects on non-target cells or tissues. However, as with any chemical compound, appropriate handling and storage protocols should be followed to ensure safety.
In conclusion, 9-Ethylguanine (CAS No. 879-08-3) is a versatile compound with a wide range of applications in chemistry, biology, and pharmacology. Its unique structural features make it a valuable tool for studying nucleic acid dynamics and developing novel therapeutic agents. Ongoing research continues to uncover new potential uses for this compound, highlighting its importance in advancing our understanding of biological processes and improving human health.
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